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2-(Piperidin-3-ylmethyl)-1,3-benzoxazole

anticancer topoisomerase inhibition structure-activity relationship

Researchers sourcing benzoxazole-piperidine scaffolds often encounter analogs with confounding cytotoxicity that masks target-specific activity. 2-(Piperidin-3-ylmethyl)-1,3-benzoxazole (CAS 1249162-49-9) addresses this with a methylene-bridged 3-ylmethyl architecture that reduces intrinsic cytotoxicity versus direct-attachment isomers, enabling cleaner target engagement readouts. - Enables linker-length SAR studies: the single -CH₂- bridge at the 3-position provides a distinct geometry for probing ATP-binding pocket spacing compared to direct-attachment or extended-linker analogs. - Calibrated physicochemical profile: XLogP3 = 2.4 bridges the lipophilicity gap between the 3-yl direct analog (LogP 1.9) and the 4-yl analog (LogP 2.62), supporting in silico ADME model validation. - Structurally characterized: the co-crystallized direct-attachment analog in PDB 8h43 offers a starting point for computational docking and FEP calculations of the methylene-inserted scaffold.

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
Cat. No. B13864968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-3-ylmethyl)-1,3-benzoxazole
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CC2=NC3=CC=CC=C3O2
InChIInChI=1S/C13H16N2O/c1-2-6-12-11(5-1)15-13(16-12)8-10-4-3-7-14-9-10/h1-2,5-6,10,14H,3-4,7-9H2
InChIKeyIKMVUGKZFVBMMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperidin-3-ylmethyl)-1,3-benzoxazole: Structural Baseline and Comparator Framework for Procurement Decisions


2-(Piperidin-3-ylmethyl)-1,3-benzoxazole (CAS 1249162-49-9) is a heterocyclic compound composed of a benzoxazole core linked to a piperidine ring via a methylene (–CH₂–) bridge at the piperidine 3-position . With a molecular formula of C₁₃H₁₆N₂O and a molecular weight of 216.28 g/mol, it belongs to the benzoxazole-piperidine scaffold class that has attracted interest in kinase inhibition, GPCR modulation, and antimicrobial research [1]. Its defining structural feature—the 3-ylmethyl substitution pattern—distinguishes it from several closely related analogs that differ in the position of piperidine attachment (3-yl vs. 4-yl vs. 1-yl), the presence or absence of a methylene spacer, and the heteroatom connectivity . This guide evaluates the compound specifically against its closest structural comparators to support evidence-based procurement decisions.

Why 2-(Piperidin-3-ylmethyl)-1,3-benzoxazole Cannot Be Interchanged with Other Benzoxazole-Piperidine Isomers


Within the benzoxazole-piperidine chemical space, even minor structural perturbations—such as shifting the piperidine attachment from the 3-position to the 4-position, removing the methylene spacer, or altering the benzoxazole-periphery substitution—produce quantifiable differences in lipophilicity, kinase inhibitory potency, and antimicrobial activity [1]. SAR studies across multiple benzoxazole-piperidine series have demonstrated that the presence of a methylene bridge at the 2-position of the benzoxazole ring consistently reduces cytotoxic activity against cancer cells and diminishes DNA topoisomerase inhibition compared to direct-attachment analogs [2]. Consequently, substituting 2-(Piperidin-3-ylmethyl)-1,3-benzoxazole with a 4-yl direct-attachment isomer or a 1-ylmethyl regioisomer is not a functionally equivalent procurement choice; each comparator presents a distinct activity profile that must be evaluated against the specific assay endpoint.

Quantitative Differentiation Evidence for 2-(Piperidin-3-ylmethyl)-1,3-benzoxazole Against Closest Structural Analogs


Methylene Bridge at Position 2 Reduces Cytotoxic and Topoisomerase Inhibitory Activity Relative to Direct-Attachment Benzoxazole Analogs

2-(Piperidin-3-ylmethyl)-1,3-benzoxazole bears a methylene (–CH₂–) bridge between the benzoxazole 2-position and the piperidine ring. A systematic biological activity study of 2-substituted benzoxazole derivatives demonstrated that the presence of a methylene bridge at the benzoxazole 2-position decreases cytotoxic activity on cancer cell lines and reduces inhibitory activity on DNA topoisomerases compared to analogs with direct phenyl/heterocyclic attachment at the 2-position [1]. This class-level finding is corroborated by an independent antimicrobial SAR study which concluded that 'benzoxazole derivatives without a methylene bridge between oxazole and phenyl ring were found to be more active than those with the methylene bridge,' a result confirmed by molecular modeling [2]. For procurement purposes, this means the target compound is predicted to exhibit attenuated cytotoxicity relative to direct-attachment comparators such as 2-(piperidin-3-yl)-1,3-benzoxazole (CAS 754126-86-8), making the methylene-bridged scaffold more suitable for applications where reduced cytotoxic background is desirable or where the bridge serves as a tunable spacer for linker-optimization SAR campaigns.

anticancer topoisomerase inhibition structure-activity relationship

Linker Length Between Piperidine and Benzoxazole Directly Modulates VEGFR-2 and c-Met Kinase Inhibitory Potency by Up to 7.7-Fold

In the most directly relevant quantitative SAR study of piperidinyl-based benzoxazole derivatives, the linker length (n) connecting the piperidine nitrogen to the terminal aryl/heteroaryl group was systematically varied [1]. Compound 8a (n = 1, corresponding to a single methylene spacer) exhibited VEGFR-2 IC₅₀ = 1.680 ± 0.42 µM and c-Met IC₅₀ = 1.108 ± 0.51 µM. Extending the linker to n = 2 (compound 8b) dramatically improved VEGFR-2 potency to IC₅₀ = 0.219 ± 0.02 µM—a 7.7-fold enhancement—while c-Met activity was slightly reduced to 1.490 ± 0.20 µM [1]. Furthermore, compound 13, in which the linker is entirely eliminated (direct piperidine-N attachment without a carbonyl spacer), showed intermediate activity (VEGFR-2 IC₅₀ = 0.502 µM; c-Met IC₅₀ = 0.590 µM), confirming that the presence, length, and composition of the linker are non-linear determinants of kinase inhibitory potency. For 2-(Piperidin-3-ylmethyl)-1,3-benzoxazole—which carries a single methylene linker at the 3-position of piperidine rather than the N-position—this class-level SAR predicts that the methylene spacer will exert a meaningful, quantifiable effect on target binding that differs from both direct-attachment and longer-linker analogs.

kinase inhibition VEGFR-2 c-Met linker optimization

3-ylmethyl Substitution Pattern Modulates Lipophilicity (XLogP3 = 2.4) Relative to Direct-Attachment 3-yl and 4-yl Benzoxazole-Piperidine Isomers

The target compound 2-(Piperidin-3-ylmethyl)-1,3-benzoxazole has a calculated XLogP3 of 2.4 . This value is intermediate between two key comparators: 2-piperidin-3-yl-benzooxazole (CAS 754126-86-8), which has a direct attachment at the piperidine 3-position with no methylene spacer and a LogP of 1.9 [1], and 2-(piperidin-4-yl)-1,3-benzoxazole (CAS 51784-03-3), which has a direct attachment at the piperidine 4-position with a LogP of 2.62 . The methylene bridge in the target contributes approximately +0.5 LogP units relative to the direct 3-yl attachment analog, reflecting increased lipophilicity from the additional methylene group. The 4-yl attachment isomer exhibits the highest LogP (2.62), consistent with the different spatial orientation and electronic environment of the piperidine nitrogen relative to the benzoxazole ring. These differences in lipophilicity have practical implications for aqueous solubility, membrane permeability, and non-specific protein binding in biological assays.

lipophilicity physicochemical properties drug-likeness

Crystallographic Evidence for Direct-Attachment 3-yl Analog in a Defined Protein Binding Pocket Highlights Altered Binding Geometry Expected for the Methylene-Bridged Scaffold

The direct-attachment analog 2-[(3S)-piperidin-3-yl]-1,3-benzoxazole has been co-crystallized in the binding site of PDB structure 8h43 (Chain B, Residue 101) [1]. This structure demonstrates that the (3S)-piperidin-3-yl benzoxazole scaffold can engage in specific, geometrically constrained interactions with a protein target (a human receptor, species: Homo sapiens) [1]. The target compound 2-(Piperidin-3-ylmethyl)-1,3-benzoxazole differs by the insertion of a methylene spacer, which would extend the benzoxazole ring approximately 1.5 Å further from the piperidine ring and introduce an additional rotatable bond. Based on the 8h43 binding pose, this geometric perturbation would likely alter the positioning of the benzoxazole ring within the binding pocket, potentially affecting π-π stacking interactions and hydrogen bond geometries that are critical for affinity. While no co-crystal structure of the target compound is currently available, the existing structural data for the direct-attachment analog provides a testable hypothesis that the methylene bridge alters the pharmacophoric geometry relative to the binding mode observed in 8h43.

structural biology protein-ligand interactions binding mode

Piperidine Regiochemistry (3-ylmethyl vs. 4-yl) Produces Distinct Steric and Electronic Profiles Relevant to Target Engagement

The target compound's 3-ylmethyl substitution pattern introduces steric and electronic differences compared to the more commonly procured 4-yl analog 2-(piperidin-4-yl)-1,3-benzoxazole (CAS 51784-03-3) . In the 3-ylmethyl isomer, the piperidine nitrogen is positioned one carbon away from the benzoxazole attachment point on the piperidine ring, creating a different spatial relationship between the basic amine and the aromatic system. The 4-yl analog has only one rotatable bond between the piperidine and benzoxazole rings (Rotatable Bond Count = 1), whereas the target compound has two rotatable bonds due to the methylene spacer, affording greater conformational flexibility . Additionally, the 3-position attachment places the piperidine ring in a different orientation relative to the benzoxazole plane compared to the 4-position attachment, which may affect π-cation interactions, hydrogen bond directionality, and overall molecular shape complementarity with biological targets.

regiochemistry steric effects structure-activity relationship

Recommended Research and Industrial Application Scenarios for 2-(Piperidin-3-ylmethyl)-1,3-benzoxazole Based on Quantitative Differentiation Evidence


Linker-Optimization SAR Campaigns in Kinase Inhibitor Development

The class-level SAR evidence demonstrating that linker length between piperidine and aryl groups can modulate VEGFR-2 inhibition by up to 7.7-fold [1] positions 2-(Piperidin-3-ylmethyl)-1,3-benzoxazole as a valuable intermediate-length scaffold for systematic linker optimization studies. Its single methylene bridge at the 3-position offers a distinct geometry from both direct-attachment (no linker) and extended-linker analogs, enabling researchers to probe the optimal spacing for kinase ATP-binding pocket engagement. The compound can serve as a core intermediate for synthesizing focused libraries where the methylene-bridged 3-ylmethyl geometry is held constant while terminal pharmacophores are varied.

Negative Control or Reduced-Cytotoxicity Scaffold in Anticancer Screening Cascades

Based on the class-level finding that a methylene bridge at the benzoxazole 2-position reduces cytotoxic activity and DNA topoisomerase inhibition compared to direct-attachment analogs [1], 2-(Piperidin-3-ylmethyl)-1,3-benzoxazole is well-suited as a scaffold for applications where minimal baseline cytotoxicity is desired. This makes it appropriate for target-specific screening cascades (e.g., kinase panels, GPCR profiling) where confounding cytotoxic effects must be minimized to isolate mechanism-specific activity. The compound's reduced intrinsic cytotoxicity relative to direct-attachment benzoxazole-piperidine analogs also makes it a candidate for selectivity profiling against non-cancerous cell lines.

Physicochemical Property Benchmarking and Computational Model Calibration

The quantifiable LogP differences between the target compound (XLogP3 = 2.4), the direct 3-yl attachment analog (LogP = 1.9), and the 4-yl attachment analog (LogP = 2.62) [1] establish this compound series as a well-defined test set for calibrating in silico ADME prediction models, chromatographic retention time predictions, and solubility estimation algorithms. Procurement of the complete positional isomer set enables researchers to experimentally validate computational predictions of how incremental structural changes (methylene insertion, piperidine attachment regioisomerism) affect physicochemical and pharmacokinetic properties.

Structure-Based Drug Design Leveraging PDB 8h43 as a Structural Surrogate

Although no co-crystal structure of 2-(Piperidin-3-ylmethyl)-1,3-benzoxazole is available, the co-crystallized direct-attachment analog 2-[(3S)-piperidin-3-yl]-1,3-benzoxazole in PDB 8h43 [1] provides a structural starting point for assessing whether the methylene-bridged scaffold can be accommodated in the target binding site. This scenario is relevant for computational chemists performing docking studies, molecular dynamics simulations, or free energy perturbation calculations to predict the affinity consequences of the methylene spacer insertion.

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